molecular formula C6H11NO3 B568998 (S)-4-methylmorpholine-3-carboxylic acid CAS No. 1315051-74-1

(S)-4-methylmorpholine-3-carboxylic acid

Cat. No.: B568998
CAS No.: 1315051-74-1
M. Wt: 145.158
InChI Key: PJCXUSBLNCTAJP-YFKPBYRVSA-N
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Description

(S)-4-methylmorpholine-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.158. The purity is usually 95%.
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Scientific Research Applications

  • Condensing Agent for Formation of Amides and Esters : N-methylmorpholine derivatives can act as efficient condensing agents in the synthesis of amides and esters. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been used effectively for condensing carboxylic acids and amines to yield amides in good yields, highlighting its practicality in chemical synthesis (Kunishima et al., 1999).

  • Reduction of Carboxylic Acids to Alcohols : Carboxylic acids, including N-methylmorpholine derivatives, can be reduced to corresponding alcohols. This reduction involves activation of the carboxy function with cyanuric chloride and N-methylmorpholine, followed by reduction with aqueous sodium borohydride (Falorni et al., 1999).

  • Crystal Structure and Molecular Studies : The crystal structure and molecular studies of complexes involving N-methylmorpholine betaine, a related compound, have been extensively studied. These studies provide insights into the hydrogen bonding and structural characteristics of these complexes, which can be relevant for understanding the properties of (S)-4-methylmorpholine-3-carboxylic acid (Dega-Szafran et al., 2002).

  • Synthesis of Chiral Cyclic β-Amino Acids : N-methylmorpholine derivatives are used in the synthesis of chiral cyclic β-amino acids via asymmetric hydrogenation. This demonstrates the utility of such compounds in synthesizing biologically relevant molecules (Pousset et al., 2004).

  • Oxidation Catalyst : N-methylmorpholine derivatives have been studied as part of oxo osmium(VIII) complexes in oxidation reactions. This indicates potential applications in catalysis and organic synthesis (Bailey et al., 1997).

  • Activation of Carboxylic Acids : N-methylmorpholine is used for activating carboxylic acids in the synthesis of symmetric anhydrides and esters. This highlights its role in facilitating various chemical transformations (Pozdnev, 2009).

  • Biocatalyst Inhibition Study : Understanding the inhibition effects of carboxylic acids on microbial strains is crucial in biotechnological applications. N-methylmorpholine derivatives can provide insights into these effects, aiding in the engineering of robust microbial strains (Jarboe et al., 2013).

Properties

IUPAC Name

(3S)-4-methylmorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-2-3-10-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCXUSBLNCTAJP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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